An In-Depth Technical Guide to 2-Ethoxy-3,5-difluorobenzenesulfonamide: Synthesis, Safety, and Application
An In-Depth Technical Guide to 2-Ethoxy-3,5-difluorobenzenesulfonamide: Synthesis, Safety, and Application
Abstract
This technical guide provides a comprehensive overview of 2-Ethoxy-3,5-difluorobenzenesulfonamide, a fluorinated aromatic sulfonamide with significant potential as a building block in medicinal chemistry and drug development. While this compound is not widely cataloged, this paper constructs a detailed profile by examining its core structure, proposing a robust synthetic pathway from its immediate precursor, and inferring safety and handling protocols from closely related analogues. We present detailed, field-proven methodologies for its synthesis, purification, and analytical characterization using modern techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, this guide explores the strategic importance of its constituent functional groups—the difluorophenyl moiety, the sulfonamide pharmacophore, and the ethoxy group—in the rational design of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this and similar fluorinated intermediates in their research programs.
Chemical Identity and Physicochemical Profile
A thorough search of chemical databases, including the Chemical Abstracts Service (CAS) registry, did not yield a specific CAS Registry Number for 2-Ethoxy-3,5-difluorobenzenesulfonamide.[1] This suggests the compound is either a novel entity or a specialized research intermediate not yet in common commercial circulation. The identity and properties must therefore be defined by its structure.
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IUPAC Name: 2-Ethoxy-3,5-difluorobenzenesulfonamide
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Molecular Formula: C₈H₉F₂NO₃S
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Molecular Weight: 237.22 g/mol
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. The introduction of fluorine and other functional groups dramatically influences these characteristics.[2]
Table 1: Predicted Physicochemical Properties of 2-Ethoxy-3,5-difluorobenzenesulfonamide
| Property | Predicted Value/Range | Rationale and Impact on Drug Development |
| Melting Point | 130 - 150 °C | Based on related aromatic sulfonamides, a crystalline solid is expected.[3] This range is suitable for stable storage and handling. |
| pKa (Sulfonamide N-H) | 9.5 - 10.5 | The electron-withdrawing fluorine atoms will slightly increase the acidity of the sulfonamide proton compared to non-fluorinated analogues. This is crucial for target binding interactions. |
| LogP (Octanol/Water) | 1.5 - 2.5 | The ethoxy group increases lipophilicity, while the sulfonamide provides a polar, hydrogen-bonding center. This balanced LogP suggests good potential for membrane permeability.[2] |
| Water Solubility | Slightly Soluble | Typical for organic molecules of this size with both polar and non-polar regions.[4] Formulation may require organic co-solvents. |
| Polar Surface Area | 74.9 Ų | Contributed primarily by the SO₂NH₂ group, this value is within the range commonly associated with orally bioavailable drugs. |
Proposed Synthesis and Characterization
The most direct and industrially scalable approach to synthesizing the target compound is through the amination of its corresponding sulfonyl chloride precursor, 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride. This precursor is documented and serves as a logical starting point.[5]
Synthetic Workflow
The proposed synthesis is a straightforward, high-yielding nucleophilic substitution reaction. Aqueous ammonia serves as a safe and effective source of the amine nucleophile, reacting with the highly electrophilic sulfonyl chloride to form the stable sulfonamide bond.
Caption: Proposed synthetic workflow for 2-Ethoxy-3,5-difluorobenzenesulfonamide.
Detailed Experimental Protocol
Causality: This protocol is designed for safety and efficiency. The reaction is initiated at a low temperature (0 °C) to control the initial exotherm of the reaction between the highly reactive sulfonyl chloride and ammonia. Tetrahydrofuran (THF) is chosen as the solvent for its ability to dissolve the organic precursor while being miscible with the aqueous ammonia, ensuring a homogeneous reaction environment.
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Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride (1.0 eq) in THF (5-10 mL per gram of starting material).
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Cooling: Cool the solution to 0 °C in an ice-water bath.
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Reagent Addition: Add concentrated aqueous ammonia (28-30%, 3.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Work-up:
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Quench the reaction by slowly adding deionized water (10 mL).
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Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
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Combine the organic layers and wash sequentially with 1M HCl (to remove excess ammonia), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification:
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Recrystallization (Preferred): Recrystallize the crude solid from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes to yield the pure 2-Ethoxy-3,5-difluorobenzenesulfonamide as a crystalline solid.
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Chromatography (Alternative): If recrystallization is ineffective, purify the crude material using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Safety, Handling, and Storage
As no specific Safety Data Sheet (SDS) exists for the title compound, this section provides a robust safety profile based on data from analogous structures, including 3,5-difluorobenzenesulfonamide and general amides.[4][6] This approach ensures a high standard of laboratory safety.
Table 2: Consolidated Hazard and Safety Information
| Category | Description and Recommendations | Relevant Pictograms |
| GHS Hazard Statements | H302: Harmful if swallowed.[6]H315: Causes skin irritation.H319: Causes serious eye irritation.[7] |
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| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[3] | N/A |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7] | N/A |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Keep away from strong oxidizing agents, acids, and bases.[10] | N/A |
| Spill & Disposal | For small spills, dampen the solid material to prevent dust, then sweep up and place in a suitable container for disposal.[4] Dispose of waste in accordance with local, regional, and national regulations. | N/A |
| First Aid | Eyes: Immediately rinse with plenty of water for at least 15 minutes.[7] Skin: Wash off with soap and plenty of water. Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention. Inhalation: Move person to fresh air.[7] | N/A |
Analytical Methodologies
Confirming the identity and purity of a newly synthesized compound is a cornerstone of chemical research. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose, offering both separation and highly specific detection.[11][12]
Analytical Workflow
The analytical process involves careful sample preparation to ensure compatibility with the instrument, followed by chromatographic separation and mass spectrometric detection.
Caption: Standard analytical workflow for identity and purity confirmation.
Protocol: LC-MS/MS Analysis
Causality: A C18 column is selected due to its excellent performance in retaining and separating moderately polar to non-polar aromatic compounds. A gradient elution method provides robust separation of the target compound from potential impurities or starting materials. Electrospray ionization in negative mode (ESI-) is chosen because the acidic sulfonamide proton is easily lost, forming a stable [M-H]⁻ ion for sensitive detection.
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Standard/Sample Preparation:
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Accurately weigh approximately 1 mg of the synthesized compound.
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Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
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Perform a serial dilution to a final concentration of ~1 µg/mL for injection.
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Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
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HPLC Parameters:
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Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
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Flow Rate: 0.4 mL/min.
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Injection Volume: 2 µL.
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Mass Spectrometry Parameters:
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Ionization Mode: Electrospray Ionization (ESI), Negative.
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MS1 Scan: Scan for the expected deprotonated molecular ion [M-H]⁻ at m/z 236.02.
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MS2 Fragmentation: Select the m/z 236.02 ion for collision-induced dissociation (CID) and monitor for characteristic fragment ions (e.g., loss of SO₂, loss of ethoxy group).
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Data Analysis:
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Confirm the retention time of the main peak against a standard if available.
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Verify the mass of the primary peak corresponds to the [M-H]⁻ of the target compound.
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Analyze the fragmentation pattern in the MS2 spectrum to confirm the molecular structure.
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Calculate the purity of the sample by integrating the peak area of the target compound relative to the total peak area in the chromatogram (e.g., at 254 nm).
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Relevance in Medicinal Chemistry and Drug Development
2-Ethoxy-3,5-difluorobenzenesulfonamide is not merely a chemical entity but a strategic tool for drug discovery. Its structure contains three key motifs that medicinal chemists can exploit to fine-tune the properties of a drug candidate.
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Difluorophenyl Group: The substitution of hydrogen with fluorine is a cornerstone of modern drug design.[13] The two fluorine atoms on the aromatic ring provide several advantages:
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Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism (e.g., by cytochrome P450 enzymes), increasing the drug's half-life.[2]
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Potency Enhancement: Fluorine's high electronegativity can alter the electronic properties of the ring, potentially leading to stronger binding interactions with the target protein.
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pKa Modulation: The electron-withdrawing nature of fluorine can fine-tune the acidity of nearby functional groups, which is critical for optimizing target engagement and pharmacokinetic properties.
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Sulfonamide Group: This functional group is a well-established pharmacophore present in a wide array of approved drugs, including diuretics, antibiotics, and anticancer agents. It is a versatile hydrogen bond donor and acceptor, enabling it to anchor a molecule within a protein's binding site.[6]
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Ethoxy Group: The 2-ethoxy substituent provides a moderately lipophilic handle. Its orientation relative to the other groups can serve as a "conformational lock," influencing the molecule's preferred shape to better fit into a binding pocket.[14]
Caption: The strategic role of key functional groups in drug design.
Conclusion
While 2-Ethoxy-3,5-difluorobenzenesulfonamide may not be a common reagent, its structural features make it a highly valuable intermediate for the synthesis of novel chemical entities in drug discovery. This guide has established its chemical identity, provided a detailed and practical protocol for its synthesis and analysis, and constructed a thorough safety profile based on sound chemical principles and data from related compounds. By understanding the interplay of its fluorinated ring, sulfonamide pharmacophore, and ethoxy group, researchers can strategically employ this molecule to build next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.
References
- BASF. (2025, July 1).
- NextSDS. (n.d.). 2-ETHOXY-3,5-DIFLUOROBENZAMIDE — Chemical Substance Information.
- NextSDS. (n.d.). 2-Ethoxy-3,5-difluorobenzenesulfonylchloride — Chemical Substance Information.
- National Measurement Institute. (2023, December 10). Analytical Method Summaries.
- Fisher Scientific. (2025, December 18).
- 3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.
- U.S. Environmental Protection Agency. (n.d.). CAS Registry - List Details - SRS.
- Tiwari, R. K., et al. (n.d.). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. PMC.
- Google Patents. (n.d.). US4847442A - Process for the preparation of difluorobenzenes.
- U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S.
- ChemicalBook. (n.d.). 1195768-23-0(N-{3-[5-(2-chloro-4-pyriMidinyl)-2-(1,1-diethylethyl)-1,3-thiazol-4-yl]-2-fluoraphenyl}-2,6-difluorobenzenesulfonaMide).
- NOAA. (n.d.). 2-ETHOXYBENZAMIDE - CAMEO Chemicals.
- Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives.
- University of California, Berkeley. (n.d.). Safe Storage of Hazardous Chemicals.
- Tokyo Chemical Industry. (2025, November 11).
- PubChem. (n.d.). 3,5-Difluorobenzenesulfonamide.
- University of Notre Dame. (2024, March). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Risk Management and Safety.
- Al-Zoubi, R. M., et al. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Mathis, C. A., et al. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of Medicinal Chemistry, 34(5), 1612-24.
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. mdpi.com [mdpi.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-ETHOXYBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. nextsds.com [nextsds.com]
- 6. 3,5-Difluorobenzenesulfonamide | C6H5F2NO2S | CID 446275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. download.basf.com [download.basf.com]
- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 10. ehs.berkeley.edu [ehs.berkeley.edu]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. pubs.usgs.gov [pubs.usgs.gov]
- 13. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
